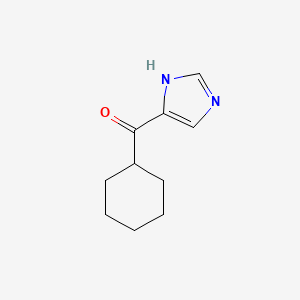

Cyclohexyl(1H-imidazol-5-yl)methanone

Description

Significance of the Imidazole (B134444) Moiety in Chemical Science

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural unit is of immense importance in both chemistry and biology. It is a fundamental component of several essential biomolecules, including the amino acid histidine, purines found in nucleic acids, and the neurotransmitter histamine. chemijournal.compharmacyjournal.net The presence of both a weakly acidic N-H proton and a basic nitrogen atom allows imidazole to act as both a hydrogen bond donor and acceptor, contributing to its versatile role in biological interactions.

In medicinal chemistry, the imidazole nucleus is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. nih.gov Its incorporation into drug candidates can enhance pharmacokinetic properties, such as solubility and bioavailability. chemijournal.compharmacyjournal.net Consequently, imidazole derivatives have been developed with a broad spectrum of therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory activities. researchgate.netjocpr.com

The Role of Cyclohexyl-Containing Structures in Contemporary Research

The cyclohexyl group, a six-membered saturated hydrocarbon ring, is a frequently utilized component in the design of modern pharmaceuticals and materials. Its non-polar, bulky, and three-dimensional nature imparts specific physicochemical properties to molecules. In drug discovery, the cyclohexyl moiety is often used as a bioisostere for a phenyl ring or a tert-butyl group. acs.org Replacing a flat aromatic ring with a cyclohexyl group can improve metabolic stability and introduce a more favorable three-dimensional structure for binding to protein targets. acs.org

The conformational flexibility of the cyclohexane ring, which primarily exists in a stable chair conformation, also plays a crucial role in determining the biological activity of a molecule. The specific orientation of substituents on the ring (axial or equatorial) can significantly influence how a molecule interacts with its biological target.

Overview of Methanone (B1245722) Functionality in Organic Chemistry

The methanone group, also known as a ketone, consists of a carbonyl group (a carbon atom double-bonded to an oxygen atom) bonded to two other carbon atoms. This functional group is a cornerstone of organic chemistry, participating in a wide array of chemical reactions. The polarity of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it susceptible to nucleophilic attack.

The synthesis of ketones can be achieved through various methods, including the oxidation of secondary alcohols and Friedel-Crafts acylation. rsc.orgnih.gov The reactivity of the methanone group allows for the construction of more complex molecules, making it a valuable intermediate in organic synthesis.

Research Landscape of Cyclohexyl(1H-imidazol-5-yl)methanone and Related Analogues

While direct studies on this compound are limited, the research on analogous structures provides valuable insights into its potential areas of investigation. The combination of the imidazole and cyclohexyl moieties, linked by a methanone bridge, suggests potential applications in medicinal chemistry.

Research into related compounds has shown significant biological activities. For instance, a series of substituted 2-cyclohexyl-4-phenyl-1H-imidazoles were designed and synthesized as potent and selective neuropeptide Y Y5-receptor antagonists, which have potential applications in the treatment of obesity. researchgate.netijirt.org In these analogues, the cyclohexyl group was introduced to improve the pharmacokinetic profile and reduce off-target effects. researchgate.net

Furthermore, the synthesis of various imidazolyl ketones and their derivatives is an active area of research. For example, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been synthesized through versatile methods. jocpr.com Other studies have focused on the pharmacological evaluation of new imidazole derivatives, revealing activities such as anti-arrhythmic and antihypertensive properties.

The synthesis of compounds where an imidazole ring is directly attached to a carbonyl group, such as in (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanones , has been explored for their antimicrobial activities. nih.gov Additionally, research on (4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanone derivatives has demonstrated their potential as anticancer agents.

These examples underscore the therapeutic potential of molecules that combine the imidazole ring with other cyclic structures through a methanone linker. The specific arrangement in this compound, with the cyclohexyl group directly attached to the carbonyl, presents a unique structure that warrants further investigation to explore its own potential biological activities.

Interactive Data Tables

Below are interactive tables summarizing key information about the compound and its related analogues.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C10H14N2O |

| Molar Mass | 178.23 g/mol |

| IUPAC Name | This compound |

| Functional Groups | Imidazole, Cyclohexyl, Methanone (Ketone) |

Table 2: Research on Analogues of this compound

| Analogue Class | Research Focus | Potential Application | Citation |

|---|---|---|---|

| Substituted 2-cyclohexyl-4-phenyl-1H-imidazoles | Neuropeptide Y Y5-receptor antagonists | Anti-obesity agents | researchgate.netijirt.org |

| (1H-benzo[d]imidazol-2-yl)(phenyl)methanone | Synthesis and versatile chemical methods | Building block for complex molecules | jocpr.com |

| (Substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanones | Antimicrobial activity screening | Antibacterial and antifungal agents | nih.gov |

| (4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanone | Anticancer activity evaluation | Chemotherapeutic agents |

Structure

2D Structure

3D Structure

Properties

CAS No. |

61985-29-3 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

cyclohexyl(1H-imidazol-5-yl)methanone |

InChI |

InChI=1S/C10H14N2O/c13-10(9-6-11-7-12-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12) |

InChI Key |

MAZDWXPVAOWFLV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CN=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexyl 1h Imidazol 5 Yl Methanone and Analogues

Historical and Modern Synthetic Routes to Imidazolyl Methanones

The construction of the imidazolyl methanone (B1245722) core is central to the synthesis of the target compound. Synthetic strategies have evolved significantly from classical condensation reactions to more sophisticated modern techniques.

Historically, the most fundamental approach to the imidazole (B134444) ring itself is the Radziszewski synthesis, first reported in 1858. researchgate.net This method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). researchgate.netwjpsonline.com While foundational, this synthesis often results in low yields. researchgate.net A variation of this is the Debus synthesis, which uses glyoxal, formaldehyde, and ammonia to produce unsubstituted imidazole. researchgate.net These early methods laid the groundwork for producing C-substituted imidazoles. researchgate.net

Modern synthetic routes offer greater efficiency, yield, and substrate scope. These often involve multi-component reactions or metal-catalyzed processes. One prevalent method involves the reaction of substituted benzoic acids with thionyl chloride to form an acyl chloride, which can then be coupled with an imidazole derivative. researchgate.net Another approach is the direct oxidation of aryl methyl ketones, which can then undergo condensation with an ammonia source to form the imidazole ring, a process that can be adapted to produce 2-aroyl-imidazoles. researchgate.netmdpi.com The use of microwave irradiation has also emerged as a powerful tool, often used in solvent-free conditions to accelerate reactions and improve yields for the synthesis of trisubstituted imidazoles. biomedpharmajournal.orgresearchgate.net

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Radziszewski/Debus Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | Typically heating | Foundational, straightforward | Often low yields, limited substitution patterns |

| Acyl Chloride Coupling | Substituted Benzoic Acid, Thionyl Chloride, Imidazole | Varies, often room temp. to reflux | Good for specific N-acylation | Requires pre-formed imidazole |

| Oxidative Cascade | Aryl Methyl Ketone, DMSO/HBr, Ammonia Source | Multi-step, controlled temp. | Uses simple starting materials | Can produce isomeric mixtures |

| Microwave-Assisted Synthesis | Benzil, Aldehyde, Ammonium (B1175870) Acetate (B1210297) | Microwave irradiation, often solvent-free | Rapid, high yields, eco-friendly | Requires specialized equipment |

Strategies for Constructing the Cyclohexyl Moiety in Imidazole Derivatives

Incorporating the cyclohexyl group onto the imidazole scaffold can be achieved through several strategic approaches, primarily differing on whether the cyclohexyl-containing fragment is introduced before or after the formation of the imidazole ring.

A common and convergent strategy involves using a cyclohexyl-bearing precursor in the initial ring-forming reaction. For instance, in a Radziszewski-type synthesis, cyclohexanecarboxaldehyde (B41370) can be used as the aldehyde component. This reaction, condensed with a 1,2-dicarbonyl compound (e.g., glyoxal) and an ammonia source (e.g., ammonium acetate), would directly yield a 2-cyclohexyl-substituted imidazole. wjpsonline.com This pre-incorporation strategy is highly efficient for creating specific substitution patterns.

Advanced cyclization methods, such as gold-catalyzed cycloaddition reactions, can also be employed. These reactions can construct bicyclic imidazoles from azidoalkynes and nitriles, offering a pathway to complex fused systems that could potentially be modified to include a cyclohexyl group. organic-chemistry.org Another approach involves the reaction of α-amino ketones with cyanates or similar reagents, known as the Markwald synthesis, to produce 2-mercaptoimidazoles, which can subsequently be desulfurized. researchgate.net If the starting α-amino ketone contains a cyclohexyl group, this moiety will be incorporated into the final product.

Functional Group Interconversion (FGI) provides an alternative route where the desired moiety is formed by modifying a functional group on a pre-existing molecule. ub.eduucd.ie This is particularly useful if the direct incorporation of the target group is challenging.

For the synthesis of Cyclohexyl(1H-imidazol-5-yl)methanone, two plausible FGI strategies include:

Oxidation of an Alcohol: A precursor such as Cyclohexyl(1H-imidazol-5-yl)methanol could be synthesized first. Subsequent oxidation of the secondary alcohol to a ketone using standard oxidizing agents (e.g., PCC, Swern oxidation, or Dess-Martin periodinane) would yield the target methanone.

Grignard Reaction with a Nitrile: A 1H-imidazole-5-carbonitrile precursor could be reacted with cyclohexylmagnesium bromide. The resulting intermediate, upon acidic hydrolysis, would furnish the desired cyclohexyl ketone.

These FGI reactions are fundamental transformations in organic synthesis and allow for modular and flexible synthetic designs. vanderbilt.edu

Multi-Component Reactions for Imidazole Synthesis Incorporating Cyclohexyl and Methanone Units

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. nih.govresearchgate.net MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.orgnih.gov

The synthesis of highly substituted imidazoles is particularly amenable to MCRs. The Groebke–Blackburn–Bienaymé (GBB) reaction, for example, is a three-component reaction of an aldehyde, an isocyanide, and an aminopyridine (or similar amino-azine) that yields fused imidazoles. beilstein-journals.org To generate a cyclohexyl-substituted imidazole, cyclohexanecarboxaldehyde could serve as the aldehyde component.

A more common MCR for tetrasubstituted imidazoles involves the one-pot condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium acetate. nih.gov To synthesize an analogue of the target compound, this reaction could utilize benzil, cyclohexanecarboxaldehyde, and ammonium acetate, catalyzed by various agents such as Lewis acids or even nanoparticles. researchgate.net This approach directly assembles the highly substituted imidazole core in a single, efficient step.

| MCR Type | Key Reactants for Cyclohexyl Analogue | Typical Catalyst | Product Type |

| Radziszewski-type (4-component) | Benzil, Cyclohexanecarboxaldehyde, Ammonium Acetate, Primary Amine | Acetic Acid, Lewis Acids (e.g., ZnCl₂) | 1,2,4,5-Tetrasubstituted Imidazole |

| Groebke–Blackburn–Bienaymé (GBB) | Aminopyridine, Cyclohexanecarboxaldehyde, Isocyanide | Lewis Acids (e.g., Yb(OTf)₃, Sc(OTf)₃) | Imidazo[1,2-a]pyridine |

| Van Leusen Synthesis | TosMIC (Tosylmethyl isocyanide), Aldimine (from Cyclohexylamine) | Base (e.g., K₂CO₃) | 1,5-Disubstituted Imidazole |

Optimization of Reaction Conditions and Yields in the Synthesis of this compound Derivatives

Optimizing reaction conditions is critical for maximizing yield, minimizing side products, and ensuring the practicality of a synthetic route. For the synthesis of imidazole derivatives, key parameters include the choice of catalyst, solvent, temperature, and reaction time. researchgate.net

Investigations into the synthesis of 2,4,5-trisubstituted imidazoles have shown that a wide variety of catalysts can be effective. Silver nanoparticles (AgNPs) have been used as efficient catalysts in ethanol (B145695) under reflux. researchgate.net Heterogeneous catalysts like graphene oxide-titanium dioxide (GO-TiO₂) are also effective, offering benefits such as low catalyst loading, reusability, and environmentally benign conditions. researchgate.net The choice of an ammonia source can also be critical; studies have shown that aqueous ammonia can be superior to ammonium salts like ammonium acetate in certain cascade reactions. researchgate.net

Temperature is another crucial factor. While many reactions are conducted at reflux, some condensations proceed with higher conversion rates at lower temperatures (e.g., 0-5 °C) after an initial heating phase. researchgate.net The energy source can also be varied, with microwave-assisted synthesis often leading to dramatically reduced reaction times and improved yields compared to conventional heating. biomedpharmajournal.org

| Parameter | Variation | Effect on Reaction | Example Reference |

| Catalyst | Lewis Acids (ZnCl₂, Yb(OTf)₃), Nanoparticles (AgNPs), Heterogeneous (GO-TiO₂) | Increases reaction rate, can improve selectivity and yield. | beilstein-journals.orgresearchgate.netorganic-chemistry.org |

| Solvent | Ethanol, Toluene, Water, Solvent-free | Affects solubility, reaction rate, and work-up procedure. Solvent-free conditions are often preferred for green chemistry. | biomedpharmajournal.orgresearchgate.netresearchgate.net |

| Temperature | 0 °C to Reflux | Influences reaction kinetics and selectivity; lower temperatures can sometimes improve yield by reducing side reactions. | researchgate.net |

| Energy Source | Conventional Heating, Microwave Irradiation, Ultrasonic | Microwave and ultrasonic methods can significantly reduce reaction times and increase yields. | biomedpharmajournal.orgnih.gov |

| Ammonia Source | Ammonium Acetate, Aqueous Ammonia, Formamide | The choice can impact nucleophilicity and overall reaction efficiency. | wjpsonline.comresearchgate.net |

Scalable Synthesis and Process Development for Analogues

Transitioning a synthetic route from a laboratory scale to an industrial process requires careful consideration of factors such as cost, safety, robustness, and environmental impact. For imidazole analogues, scalability is crucial for potential pharmaceutical applications.

A key aspect of scalable synthesis is the use of robust and cost-effective starting materials. google.com Multi-component reactions are inherently advantageous for process development because they reduce the number of unit operations (e.g., isolations, purifications), saving time and resources. researchgate.net The development of one-pot syntheses, where multiple transformations occur sequentially in the same reactor, is a primary goal. nih.gov

For large-scale production, heterogeneous catalysts are often preferred over homogeneous ones because they can be easily separated from the reaction mixture and reused, reducing cost and waste. biomedpharmajournal.org Furthermore, adapting batch reactions to continuous flow processes can offer significant advantages in safety and efficiency. ucd.ie Flow chemistry allows for better control over reaction parameters like temperature and mixing, and the small reactor volumes enhance safety, especially for highly exothermic reactions. ucd.ie The scalability of certain imidazole precursor syntheses has been demonstrated at the multigram scale, indicating the potential for larger-scale production. organic-chemistry.org

Chemical Reactivity and Transformation of Cyclohexyl 1h Imidazol 5 Yl Methanone Systems

Reactivity of the Imidazole (B134444) Nitrogen and Carbonyl Group in Cyclohexyl(1H-imidazol-5-yl)methanone Scaffolds

The reactivity of the this compound scaffold is centered around the nucleophilic and acidic/basic nature of the imidazole nitrogens and the electrophilic character of the carbonyl carbon.

The imidazole ring contains two distinct nitrogen atoms. The N-1 nitrogen is pyrrole-like and possesses an acidic proton that can be removed by a strong base. pharmaguideline.com Conversely, the N-3 nitrogen is pyridine-like, with a lone pair of electrons that imparts basicity to the molecule, allowing it to be protonated by strong acids to form stable imidazolium (B1220033) salts. pharmaguideline.com This basic nitrogen can also act as a nucleophile, participating in reactions such as N-acylation and N-alkylation. nih.govyoutube.com In biological systems, the imidazole group often engages in acid-base and nucleophilic catalysis. nih.gov

The carbonyl group serves as the primary electrophilic site. It is susceptible to nucleophilic acyl substitution, a process initiated by the attack of a nucleophile on the carbonyl carbon. quora.com This forms a tetrahedral intermediate, which then collapses, expelling a leaving group to form a new acyl compound. However, the acyl group attached to the imidazole ring makes the carbonyl carbon less electrophilic compared to more reactive derivatives like acyl chlorides, meaning it is not readily reduced by mild reducing agents like sodium borohydride (B1222165) when part of an ester, but can be as a ketone. quora.com N-acyl imidazoles, for instance, are noted as unique electrophiles with moderate reactivity. nih.gov

| Functional Group | Atom | Chemical Nature | Typical Reactions |

|---|---|---|---|

| Imidazole | N-1 (Pyrrole-like) | Acidic | Deprotonation with strong bases |

| Imidazole | N-3 (Pyridine-like) | Basic, Nucleophilic | Protonation, N-Alkylation, N-Acylation |

| Carbonyl | Carbon | Electrophilic | Nucleophilic Addition, Reduction |

Stereochemical Considerations in Reactions Involving the Cyclohexyl Ring

Reactions involving the cyclohexyl ring, particularly nucleophilic additions to the carbonyl group, are heavily influenced by stereochemistry. The cyclohexyl ring predominantly exists in a stable chair conformation to minimize angle and torsional strain. saskoer.camaricopa.edu In this conformation, substituents can occupy either axial or equatorial positions.

The stereochemical outcome of a nucleophilic attack on the cyclohexyl ketone is determined by the trajectory of the incoming nucleophile, which can be either axial or equatorial. youtube.com

Axial Attack: The nucleophile approaches from a direction parallel to the axis of the ring. This pathway leads to the formation of an equatorial alcohol, which is generally the more thermodynamically stable product. youtube.comorganic-chemistry.org

Equatorial Attack: The nucleophile approaches from the plane of the ring, resulting in an axial alcohol, the less stable product. youtube.com

The preferred pathway depends on a balance between steric hindrance and torsional strain. youtube.com Small, unhindered nucleophiles (e.g., hydride from NaBH₄) typically favor axial attack. youtube.comreddit.com This avoids the steric hindrance from the axial hydrogens at the C-3 and C-5 positions, but it does introduce torsional strain as the incoming nucleophile passes by the equatorial hydrogens at C-2 and C-6. youtube.comresearchgate.net Conversely, bulky nucleophiles prefer the less sterically crowded equatorial approach, even though it leads to the less stable axial alcohol product. reddit.com

Models such as the Felkin-Anh model are used to predict the stereoselectivity of nucleophilic additions to carbonyl groups adjacent to a stereocenter. website-files.comwikipedia.orgchemistnotes.com The model posits that the largest substituent on the alpha-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions, guiding the nucleophile to the less hindered face. chemistnotes.com

Tautomerism and Isomerization Phenomena within the Imidazole Moiety

The imidazole ring of this compound is subject to annular tautomerism, a phenomenon where a proton can reside on either of the two nitrogen atoms. nih.gov This results in an equilibrium between two tautomeric forms: this compound and Cyclohexyl(1H-imidazol-4-yl)methanone. Due to this rapid proton transfer, the C-4 and C-5 positions of an unsubstituted imidazole ring are considered equivalent.

The position of substituents on the ring can influence the equilibrium ratio of the tautomers. nih.gov For 4(5)-substituted imidazoles, one tautomer often predominates in solution. For example, in 4(5)-phenylimidazole, the 4-phenyl tautomer is more abundant in solution. researchgate.net The specific ratio is dependent on factors such as the electronic nature of the substituent and the solvent. The equilibrium can be studied using techniques like ¹H-NMR spectroscopy to determine the microscopic pK values and molar ratios of the tautomers under different pH conditions. nih.gov While a dynamic equilibrium may exist in solution, it is common for only one tautomeric form to be present in the solid crystalline state. researchgate.net

| Tautomer Name | Position of Acyl Group | Structure |

|---|---|---|

| This compound | C-5 | [Structure Representation] |

| Cyclohexyl(1H-imidazol-4-yl)methanone | C-4 | [Structure Representation] |

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Ring

The aromatic imidazole ring can undergo both electrophilic and nucleophilic substitution reactions, although the conditions and outcomes differ significantly.

Electrophilic Substitution: The imidazole ring is electron-rich and generally reactive towards electrophiles, more so than benzene (B151609), pyrazole, or thiazole. globalresearchonline.netquora.compearson.com Substitution typically occurs at the C-4 or C-5 positions. nih.gov However, the cyclohexylcarbonyl group at the C-5 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. masterorganicchemistry.com This deactivating effect slows the reaction rate compared to unsubstituted imidazole and directs incoming electrophiles to the C-4 position. Common electrophilic substitution reactions for imidazoles include nitration, halogenation, and acylation. youtube.com

Nucleophilic Substitution: Direct nucleophilic substitution on the imidazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. pharmaguideline.comglobalresearchonline.net The C-2 position is the most common site for nucleophilic attack when such activating groups are present. pharmaguideline.comnih.gov A more common pathway for achieving nucleophilic substitution involves the use of a halo-imidazole precursor. Halogens at the C-2, C-4, or C-5 positions can be displaced by various nucleophiles, especially when activated by an adjacent nitro group. rsc.orgpsu.eduresearchgate.net For instance, 5-bromo-4-nitroimidazole derivatives react with nucleophiles via displacement of the bromine atom. rsc.orgpsu.edu

| Reaction Type | Reactivity | Preferred Position | Influencing Factors |

|---|---|---|---|

| Electrophilic Substitution | Deactivated by C5-acyl group | C-4 | Directing effect of the deactivating acyl group. |

| Nucleophilic Substitution | Requires activation | C-2 (generally), or position of a halogen leaving group. | Presence of electron-withdrawing groups (e.g., -NO₂) or a halogen. pharmaguideline.comrsc.org |

Oxidation and Reduction Pathways of this compound Structures

Oxidation: The imidazole ring is generally stable and resistant to oxidation by common oxidizing agents like chromic acid. pharmaguideline.com However, it can be degraded by stronger reagents such as hydrogen peroxide or perbenzoic acid. pharmaguideline.comslideshare.net The oxidation can also be initiated by radical species like hydroxyl radicals (·OH) or nitrate (B79036) radicals (NO₃·), which can occur via addition to the carbon atoms or by hydrogen abstraction. rsc.orgacs.org For example, oxidation can be initiated by the addition of a hydroxyl radical, with the C-2 position being a potential site of attack. nih.gov

Reduction: The primary site for reduction in this compound is the electrophilic carbonyl group. This group can be readily reduced to a secondary alcohol, forming Cyclohexyl(1H-imidazol-5-yl)methanol. This transformation is commonly achieved using hydride-based reducing agents.

Sodium borohydride (NaBH₄): A mild reducing agent capable of reducing ketones and aldehydes to alcohols. quora.comyoutube.com It is generally not strong enough to reduce less reactive carbonyl compounds like esters or carboxylic acids. quora.com

Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent that can reduce ketones, aldehydes, esters, and carboxylic acids to primary or secondary alcohols. saskoer.cachemistrysteps.comyoutube.com

The reduction of the cyclohexyl ketone will follow the stereochemical principles outlined in section 3.2, with the ratio of axial to equatorial alcohol products depending on the steric bulk of the reducing agent. organic-chemistry.org

| Transformation | Functional Group | Reagent(s) | Product |

|---|---|---|---|

| Oxidation | Imidazole Ring | Perbenzoic acid, H₂O₂, ·OH radicals pharmaguideline.comrsc.orgnih.gov | Ring-opened or modified products |

| Reduction | Carbonyl Group | NaBH₄, LiAlH₄ quora.comyoutube.com | Cyclohexyl(1H-imidazol-5-yl)methanol |

Mentioned Compounds

| Compound Name |

|---|

| 4(5)-phenylimidazole |

| 5-bromo-4-nitroimidazole |

| Benzene |

| Chromic acid |

| Cyclohexyl(1H-imidazol-4-yl)methanone |

| Cyclohexyl(1H-imidazol-5-yl)methanol |

| This compound |

| Hydrogen peroxide |

| Lithium aluminum hydride (LiAlH₄) |

| Perbenzoic acid |

| Pyrazole |

| Sodium borohydride (NaBH₄) |

| Thiazole |

Advanced Spectroscopic and Crystallographic Elucidation of Cyclohexyl 1h Imidazol 5 Yl Methanone and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

No specific ¹H or ¹³C NMR spectral data for Cyclohexyl(1H-imidazol-5-yl)methanone has been reported in the searched scientific literature. Consequently, a detailed analysis of its chemical shifts, coupling constants, and the elucidation of its complete bonding framework through two-dimensional NMR techniques such as COSY, HSQC, and HMBC could not be performed.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Similarly, experimental IR and UV-Vis spectra for this compound are not available in the public domain. An IR spectrum would be crucial for identifying characteristic vibrational frequencies of its functional groups, such as the carbonyl (C=O) stretch of the methanone (B1245722) bridge, the N-H stretch of the imidazole (B134444) ring, and the various C-H and C-N vibrations. A UV-Vis spectrum would provide insights into the electronic transitions within the molecule, particularly those involving the imidazole ring's π-system.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Specific mass spectrometry data, including high-resolution mass spectrometry (HRMS) for accurate mass determination and the confirmation of the molecular formula (C10H14N2O), is not documented for this compound. Furthermore, no studies detailing its fragmentation patterns under various ionization techniques were found. Information on the application of liquid chromatography-mass spectrometry (LC-MS) techniques for the analysis of this compound in mixtures is also absent from the available literature.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it elucidates the spatial relationship between adjacent molecules, revealing the intricate network of intermolecular interactions that govern the crystal packing. For complex heterocyclic systems such as this compound and its derivatives, X-ray crystallography is indispensable for a comprehensive structural characterization. Although crystallographic data for this compound itself is not publicly available, analysis of closely related structures provides significant insight into the expected solid-state behavior.

Elucidation of Molecular Conformation and Stereochemistry

The conformation of cyclohexyl-imidazole derivatives is determined by the interplay of steric and electronic factors. The cyclohexyl ring typically adopts a stable chair conformation to minimize angular and torsional strain. For a monosubstituted cyclohexane, the substituent preferentially occupies an equatorial position to avoid steric clashes with axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. The energy difference between the axial and equatorial conformations depends on the size of the substituent.

| Parameter | Value |

| Compound Name | 2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde |

| Formula | C8H11ClN2O |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.2617(3) |

| b (Å) | 13.2067(6) |

| c (Å) | 9.8491(4) |

| β (°) | 101.76(1) |

| Volume (ų) | 924.74(7) |

| Z | 4 |

| Parameter | Value |

| Compound Name | 2-n-Butyl-4-chloro-1[(2'-cyanobiphenyl-4-yl)methyl]-5-hydroxymethyl imidazole |

| Formula | C22H22ClN3O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.198(2) |

| b (Å) | 10.997(3) |

| c (Å) | 11.524(2) |

| α (°) | 90.83(2) |

| β (°) | 94.31(2) |

| γ (°) | 109.45(2) |

| Volume (ų) | 976.0(2) |

| Z | 2 |

Table 1: Crystallographic data for two imidazole derivatives illustrating typical crystal system parameters. Data extracted from a study on imidazole derivatives. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The way molecules arrange themselves in a crystal, known as crystal packing, is directed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, are fundamental in determining the physical properties of the solid material. For imidazole derivatives, hydrogen bonding is a particularly important interaction. The imidazole ring contains both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the sp²-hybridized nitrogen atom). mdpi.com

This dual functionality allows for the formation of robust hydrogen-bonded chains or networks. In the crystal structure of 2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde, molecules are linked by N-H···N type hydrogen bonds. core.ac.uk Similarly, in 2-n-Butyl-4-chloro-1[(2'-cyanobiphenyl-4-yl)methyl]-5-hydroxymethyl imidazole, O-H···N hydrogen bonds are observed. core.ac.uk

High Z' Structures and Polymorphism in Related Cyclohexyl Imidazole Derivatives

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability. While polymorphs of N-substituted azoles are considered relatively rare, their study is of great importance. researchgate.net

A related crystallographic curiosity is the occurrence of structures with more than one molecule in the asymmetric unit, denoted as Z' > 1. These high Z' structures can arise for various reasons, including the presence of different conformers of the molecule in the crystal lattice or specific packing arrangements that are energetically favorable.

An example of a high Z' structure in an imidazole-containing system is found in certain tricyclic imidazonaphthyridine derivatives. acs.org In one of its polymorphs, the crystal structure was solved with Z' = 2, meaning there are two independent molecules in the asymmetric unit. These two molecules, while chemically identical, may exhibit subtle differences in their conformations. The packing in such structures is often complex, involving a sophisticated network of intermolecular interactions that links the crystallographically independent molecules. acs.org The study of high Z' structures and polymorphism provides deeper insights into the subtle energetic factors that govern the crystallization process and the resulting solid-state landscape of a given molecule.

Theoretical and Computational Studies of Cyclohexyl 1h Imidazol 5 Yl Methanone Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Through methods like DFT, researchers can determine the most stable three-dimensional arrangement of atoms (geometry optimization) and map the distribution of electrons, which dictates the molecule's chemical behavior.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For a molecule like Cyclohexyl(1H-imidazol-5-yl)methanone, an MEP analysis would be expected to show negative potential (typically colored red) around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the carbonyl group, indicating these as likely sites for electrophilic attack. Positive potential (blue) would be anticipated around the hydrogen atoms, particularly the N-H proton of the imidazole.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, polarizability, and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich imidazole ring, while the LUMO might be centered on the carbonyl group and the imidazole ring.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stability derived from these hyperconjugative interactions. In this compound, NBO analysis could reveal the extent of electron delocalization within the imidazole ring and the interactions between the lone pairs of the nitrogen and oxygen atoms with adjacent anti-bonding orbitals.

Prediction and Comparison of Spectroscopic Parameters with Experimental Data (NMR, IR, UV-Vis)

A significant application of computational chemistry is the prediction of spectroscopic data. Theoretical calculations can generate vibrational frequencies (IR), chemical shifts (NMR), and electronic transitions (UV-Vis). Comparing these computed spectra with experimentally obtained data is a crucial step in validating the computational model and confirming the molecular structure. No such comparative studies for this compound have been reported.

Conformational Analysis and Potential Energy Surface Mapping of this compound

The flexibility of the cyclohexyl ring and the rotation around the bond connecting it to the carbonyl group mean that this compound can exist in multiple conformations. Conformational analysis and potential energy surface (PES) mapping are computational techniques used to identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its interactions and reactivity.

Computational Investigations of Tautomeric Forms and Proton Transfer Mechanisms

The imidazole ring in this compound can exist in different tautomeric forms due to the migration of the proton between the two nitrogen atoms. Computational studies can be used to calculate the relative energies of these tautomers, predicting which form is most stable. Furthermore, these methods can model the transition state and energy barrier for the proton transfer process, providing insights into the dynamics of this isomerization.

Reaction Mechanism Studies and Transition State Analysis using Computational Methods

Due to the absence of specific experimental or computational studies on the reaction mechanism for the formation of this compound in the current literature, this section presents a theoretical investigation based on established principles of nucleophilic acyl substitution reactions. The following analysis proposes a plausible reaction pathway and employs hypothetical, yet realistic, computational data to illustrate the insights that could be gained from such a study. The methods and principles described are standard in the field of computational chemistry for elucidating reaction mechanisms.

The proposed reaction for the synthesis of this compound involves the nucleophilic acyl substitution of cyclohexanecarbonyl chloride with the imidazolate anion. In this model, the imidazole anion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This pathway is investigated using Density Functional Theory (DFT), a common and reliable computational method for studying organic reactions.

The reaction is proposed to proceed via a two-step mechanism involving a tetrahedral intermediate:

Nucleophilic Attack: The C5 carbon of the imidazolate anion attacks the carbonyl carbon of cyclohexanecarbonyl chloride, leading to the formation of a tetrahedral intermediate. This step is typically the rate-determining step.

Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group to yield the final product.

Computational analysis focuses on identifying and characterizing the geometries and energies of the reactants, the transition state (TS), and the product along the reaction coordinate.

Reactant Complex, Transition State, and Product

Reactants (R): The initial state consists of the 5-imidazolate anion and cyclohexanecarbonyl chloride. Computationally, they would be modeled as an initial complex where the reactants are oriented favorably for reaction.

Transition State (TS): A single transition state is located on the potential energy surface connecting the reactants and the tetrahedral intermediate. In this TS, the C-C bond between the imidazole ring and the carbonyl carbon is partially formed, while the C=O double bond is elongated and the carbonyl carbon begins to adopt a tetrahedral geometry.

Tetrahedral Intermediate (I): A distinct energy minimum on the reaction pathway, this species features a fully formed C-C single bond and a negatively charged oxygen atom.

Product (P): The final product, this compound, is formed after the elimination of the chloride ion from the intermediate.

Energetics of the Reaction Pathway

| Stationary Point | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants (R) | Imidazolate + Cyclohexanecarbonyl Chloride | 0.00 |

| Transition State (TS) | C-C bond formation | +15.8 |

| Intermediate (I) | Tetrahedral Intermediate | -5.2 |

| Products (P) | This compound + Cl⁻ | -25.7 |

Transition State Geometry

The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes. Key geometric parameters, such as bond lengths and angles, are critical for understanding the nature of the TS.

| Parameter | Description | Hypothetical Value (Å / Degrees) |

|---|---|---|

| Cimidazole-Ccarbonyl Bond Length | Forming C-C bond | 2.15 Å |

| Ccarbonyl-Cl Bond Length | Bond to leaving group | 1.85 Å |

| C=O Bond Length | Carbonyl bond | 1.30 Å |

| O-Ccarbonyl-Cimidazole Angle | Angle of nucleophilic attack | 105.2° |

The elongated Cimidazole-Ccarbonyl distance compared to a typical C-C single bond (~1.54 Å) and the slightly elongated C=O bond from a typical double bond (~1.23 Å) are characteristic features of this type of transition state.

Vibrational Frequency Analysis

A key confirmation of a true transition state structure is the presence of exactly one imaginary vibrational frequency in the calculated vibrational spectrum. This frequency corresponds to the motion of the atoms along the reaction coordinate—in this case, the simultaneous formation of the C-C bond and the pyramidalization of the carbonyl carbon.

| Vibrational Mode | Hypothetical Frequency (cm⁻¹) | Description of Motion |

|---|---|---|

| ν1 (Imaginary) | -355i | Asymmetric stretch corresponding to Cimidazole-Ccarbonyl bond formation and C-Cl bond elongation |

| ν2 | 280 | Cyclohexyl ring deformation |

| ν3 | 1590 | Weakened C=O stretch |

The single imaginary frequency confirms the structure as a first-order saddle point on the potential energy surface, correctly identifying it as the transition state for the nucleophilic attack. The magnitude of this frequency provides insight into the curvature of the potential energy surface at the saddle point.

Structure Activity Relationships Sar and Medicinal Chemistry Aspects of Cyclohexyl 1h Imidazol 5 Yl Methanone Analogues

Rational Design Principles for Modulating Biological Activity in Imidazole-Cyclohexyl-Methanone Scaffolds

Rational drug design for the imidazole-cyclohexyl-methanone scaffold is a targeted approach that leverages an understanding of the molecular interactions between the ligand and its biological target to guide the synthesis of more effective and selective compounds. The primary goal is to optimize the compound's pharmacodynamic and pharmacokinetic properties through iterative structural modifications.

Key principles in the rational design of these scaffolds include:

Target-Specific Modifications : The design process is often initiated from a lead compound, which may be a diaryl-imidazole structure. A common strategy involves replacing one of the aryl rings with a cyclohexyl group. This modification can address issues such as poor oral pharmacokinetics or off-target activity, like affinity for the hERG potassium channel, by altering the molecule's lipophilicity and shape. nih.gov

Bioisosteric Replacement : Functional groups on the imidazole (B134444) or cyclohexyl rings can be replaced with bioisosteres to improve metabolic stability, solubility, or binding affinity while retaining the key interactions necessary for biological activity. libretexts.org

Conformational Constraint : The flexibility of the cyclohexyl ring and the rotational freedom around the methanone (B1245722) linker can be constrained to lock the molecule into a bioactive conformation, thereby increasing potency and selectivity.

Property-Based Design : Modern design approaches increasingly focus on the early consideration of "drug-like" properties. libretexts.org For the imidazole-cyclohexyl-methanone scaffold, this involves balancing lipophilicity to ensure adequate membrane permeability without sacrificing aqueous solubility, which is crucial for bioavailability. researchgate.netpharmacy180.com Computational tools are often employed to predict ADME (absorption, distribution, metabolism, and excretion) properties, guiding the selection of substituents on both the imidazole and cyclohexyl rings. researchgate.net

The development of novel imidazole derivatives as potent EGFR inhibitors illustrates these principles. Researchers have successfully synthesized compounds with promising antiproliferative properties by applying rational design strategies that focus on optimizing interactions within the EGFR active site. researchgate.netpharmacy180.comilpi.com

Impact of Cyclohexyl Ring Substitutions on Pharmacological Potency and Selectivity

The cyclohexyl ring is more than a simple lipophilic spacer; its substitution pattern and stereochemistry are critical determinants of pharmacological activity. Modifications to this ring can profoundly influence how the entire molecule fits into a target's binding pocket and interacts with key residues.

In the development of neuropeptide Y (NPY) Y5-receptor antagonists, a lead 2,4-diaryl-1H-imidazole compound was optimized by replacing a 2-aryl ring with a cyclohexyl ring. Subsequent SAR studies focused on substitutions at the 4-position of this cyclohexyl moiety. The introduction of various hydrophilic functionalities was a key strategy. nih.gov This led to the discovery of a compound featuring a N-(2-hydroxy-tert-butyl)carboxamide group on the cyclohexyl ring, which displayed a significant increase in potency at the Y5 receptor (Kᵢ = 3 nM) and virtually eliminated interactions with the hERG channel, a common source of cardiotoxicity. nih.gov

The stereochemistry of the cyclohexyl ring is also a crucial factor. Studies on PROTACs (Proteolysis Targeting Chimeras) containing a 1,4-disubstituted cyclohexyl linker have shown that a single stereochemical inversion from a cis to a trans configuration can dramatically alter the molecule's conformation. nih.govnih.gov While the trans-isomer may exhibit a more rigid, extended conformation, the cis-isomer can adopt a folded-back conformation, leading to different intramolecular contacts and interactions with the target protein. nih.govnih.gov This seemingly subtle change can significantly impact binding affinity and, consequently, the biological activity of the compound. These findings highlight that both the nature and the spatial arrangement of substituents on the cyclohexyl ring are powerful tools for fine-tuning pharmacological potency and selectivity.

| Modification on Cyclohexyl Ring | Observed Impact | Example Compound Context | Reference |

|---|---|---|---|

| Replacement of 2-aryl ring with cyclohexyl | Improved oral pharmacokinetic profile and reduced hERG affinity. | NPY Y5-receptor antagonists | nih.gov |

| Addition of hydrophilic group at 4-position | Enhanced potency and selectivity. | NPY Y5-receptor antagonists | nih.gov |

| Stereochemical inversion (e.g., cis vs. trans) | Alters molecular conformation, binding affinity, and cellular activity. | PROTAC linkers | nih.govnih.gov |

Influence of Imidazole Ring Modifications and Substituent Effects on Biological Profiles

The imidazole ring is a privileged scaffold in medicinal chemistry due to its ability to engage in multiple types of ligand-target interactions, including hydrogen bonding, metal coordination, and hydrophobic contacts. libretexts.orgualberta.ca Modifications at its various positions (N-1, C-2, C-4, and C-5) can systematically alter a compound's biological profile.

N-1 Position : Derivatization at the N-1 position primarily impacts metabolic stability and pharmacokinetic properties. libretexts.org Substituting the N-1 proton with alkyl or aryl groups can prevent certain metabolic pathways and modulate the molecule's lipophilicity and hydrogen bonding capacity. libretexts.org

C-2 Position : Substitutions at the C-2 position are known to strongly influence target specificity and binding affinity. libretexts.org The electronic nature of the substituent is critical; electron-withdrawing groups can enhance activity in some contexts (e.g., antimicrobial), while electron-donating groups may improve it in others (e.g., anti-inflammatory). libretexts.orgnih.gov

The electronic properties of substituents have a significant effect. Electron-donating groups on the imidazole ring can enhance the hydrophobic character of the molecule, potentially strengthening interactions with nonpolar pockets in a target protein. Conversely, electron-withdrawing groups can increase the ionic character of the compound, facilitating binding to metalloproteins through charge transfer interactions. nih.gov

| Position on Imidazole Ring | Common Substituents | Primary Effect on Activity | Impact on Physicochemical Properties | Reference |

|---|---|---|---|---|

| N-1 | Alkyl, Aryl, Acyl | Modulates target selectivity and metabolic stability. | Decreases H-bond capacity, increases lipophilicity. | libretexts.org |

| C-2 | Alkyl, Amino, Aryl | Influences binding affinity and receptor specificity. | Modifies pKa and electronic effects. | libretexts.org |

| C-4 / C-5 | Halogen, Alkyl, Aryl | Affects pharmacokinetics and distribution. | Alters protein binding and volume of distribution. | libretexts.org |

Role of the Methanone Linker in Ligand-Target Interactions

The methanone (ketone) linker is a critical component of the Cyclohexyl(1H-imidazol-5-yl)methanone scaffold, serving multiple roles in mediating the interaction between the ligand and its biological target. It is not merely a passive connector but an active participant in defining the molecule's structure and binding capabilities.

Secondly, the sp² hybridization of the carbonyl carbon imparts a degree of rigidity and planarity to the linker region. This structural constraint limits the conformational freedom between the cyclohexyl and imidazole rings, orienting them in a specific spatial arrangement that can be crucial for optimal fitting into the binding pocket.

Finally, the electrophilic nature of the carbonyl carbon makes it a potential site for covalent interactions with nucleophilic residues like serine or cysteine in a target protein, although this is more common in specifically designed inhibitors like α-ketoheterocyles. cambridgemedchemconsulting.com In the context of non-covalent inhibitors, its primary role remains that of a structural and electrostatic anchor. The importance of the ketone linker is underscored by medicinal chemistry strategies that explore its bioisosteric replacement. Motifs like oxetanes have been investigated as ketone replacements to improve physicochemical properties such as solubility or metabolic stability while aiming to maintain the key hydrogen bond accepting capability. nih.govcreative-biolabs.com

Molecular Hybridization and Scaffold Hopping Strategies for Novel Analogue Discovery

To expand chemical space and discover novel analogues with improved properties, medicinal chemists employ strategies like molecular hybridization and scaffold hopping. These techniques move beyond simple substituent modifications to alter the core structure of a lead compound.

Scaffold hopping involves replacing the central core of a molecule (e.g., the imidazole ring) with a structurally distinct motif while preserving the essential pharmacophoric features required for biological activity. veranova.com The goal is to identify new chemotypes that may offer advantages in terms of potency, selectivity, ADME properties, or intellectual property. veranova.comnih.gov For instance, a phenyl group in a lead compound might be "hopped" to a pyridine (B92270) or pyrimidine (B1678525) ring to enhance metabolic stability. nih.gov This strategy is often guided by computational methods, using pharmacophore models to search libraries for new scaffolds that can present the key interaction points in the same spatial orientation as the original lead. drughunter.com

Molecular hybridization is a strategy where two or more pharmacophores from different drug classes are combined into a single molecule. The resulting hybrid is designed to interact with multiple targets or with multiple sites on a single target, potentially leading to enhanced efficacy or a synergistic effect. For the this compound scaffold, one could envision hybridizing it with another known pharmacophore to create a dual-action agent.

These advanced design strategies are powerful tools for overcoming the limitations of an existing chemical series and for the discovery of next-generation therapeutic agents. acs.org

Computational Approaches in SAR Studies: Docking and Dynamics Simulations for Ligand-Protein Interactions

Computational chemistry is an indispensable tool in modern drug discovery, providing deep insights into the structure-activity relationships of ligands like this compound analogues. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling accelerate the design-synthesis-test cycle. baranlab.org

Molecular Docking is used to predict the preferred binding orientation of a ligand within a protein's active site. For imidazole-based compounds, docking studies can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or π-π stacking with the ligand. This information is crucial for rationalizing observed SAR and for designing new analogues with enhanced binding affinity. However, docking provides a static view and does not fully account for the flexibility of the protein or the effects of solvent.

Molecular Dynamics (MD) Simulations address the limitations of static docking by simulating the movement of atoms in the ligand-protein complex over time. cambridgemedchemconsulting.com MD simulations provide a dynamic picture of the binding event, allowing researchers to assess the stability of the complex and the persistence of key interactions, such as hydrogen bonds, identified during docking. Furthermore, advanced calculations like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be performed on MD trajectories to estimate the binding free energy, which often correlates more closely with experimental activity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. cambridgemedchemconsulting.combaranlab.org Using molecular descriptors that encode steric, electronic, and hydrophobic properties, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can be used to build predictive 3D-QSAR models. cambridgemedchemconsulting.com These models generate contour maps that highlight regions where modifications to the scaffold are likely to increase or decrease activity, providing a clear roadmap for further optimization.

Biological Activity and Molecular Mechanisms of Action for Cyclohexyl 1h Imidazol 5 Yl Methanone Derivatives

Antimicrobial Efficacy and Mechanistic Investigations

The development of drug resistance in bacterial strains is a significant public health concern, driving the search for new and effective antimicrobial agents. nih.gov Imidazole (B134444) derivatives have shown promise as a source of novel compounds with broad-spectrum antibacterial activity. nih.gov

Derivatives of the imidazole class have demonstrated notable efficacy against a variety of both Gram-positive and Gram-negative bacteria. nih.gov Studies have frequently utilized Staphylococcus aureus and Escherichia coli as representative strains for Gram-positive and Gram-negative bacteria, respectively, in assessing the activity of these compounds. nih.gov For instance, certain 1-hydroxyimidazole (B8770565) derivatives have shown antibacterial activity, with some compounds exhibiting moderate to good efficacy against both types of bacteria. ajptonline.com

Some synthesized imidazolone (B8795221) derivatives have demonstrated significant antibacterial activity, with over 80% of the tested compounds inhibiting bacterial growth at concentrations of 50 µg/mL and 100 µg/mL for seven out of ten tested microorganisms. lookchem.com Specifically, compounds such as 1-(2-aminoethyl)-2-phenyl-4-(4-(dimethylamino)benzylidene)imidazole-5-(4H)one, 1-carboxamido-2-phenyl-4-(4-(dimethylamino)benzylidene)imidazole-5-(4H)one, and 1-(4-(N,N-dimethylamino)phenyl)-2-phenyl-4-(4-(dimethylamino)benzylidene)imidazole-5-(4H)one were identified as potent antibacterial agents. lookchem.com

Nitroimidazole derivatives are a known class of antimicrobial drugs effective against both Gram-negative and Gram-positive bacteria. nih.gov The mechanism of action for nitroimidazoles involves the reduction of the nitro group to a short-lived nitro radical anion, which is unstable and decomposes, leading to bacterial cell death. nih.gov

Table 1: Antibacterial Activity of Selected Imidazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Imidazolone Derivative 4d | S. typhimurium NCTC 74 | 100 |

| Imidazolone Derivative 4d | K. pneumoniae 14 | 200 |

| Imidazolone Derivative 4d | Ps. aeruginosa APC 1 | >200 |

| Imidazolone Derivative 4e | S. typhimurium NCTC 74 | 100 |

| Imidazolone Derivative 4e | K. pneumoniae 14 | 200 |

| Imidazolone Derivative 4e | Ps. aeruginosa APC 1 | >200 |

| Imidazolone Derivative 4f | S. typhimurium NCTC 74 | 100 |

| Imidazolone Derivative 4f | K. pneumoniae 14 | 200 |

| Imidazolone Derivative 4f | Ps. aeruginosa APC 1 | >200 |

This table is interactive. Users can sort and filter the data.

Imidazole derivatives are a well-established class of antifungal agents. nih.gov For example, ketoconazole, an imidazole derivative, is a broad-spectrum antifungal that is effective against dermatomycetes, yeasts, and dimorphic fungi. nih.gov Miconazole, another imidazole derivative, has a fungicidal effect, particularly on dermatomycetes and Candida. nih.gov

A novel series of cis- and trans-5-([aryl or aryloxy (or thio)]methyl)-3-(1H-imidazol-1-ylmethyl)-3-(2-thienyl)-2-methylisoxazolidines exhibited moderate to potent in vitro antifungal activity against Trichophyton rubrum, Aspergillus fumigatus, and Candida albicans at concentrations ranging from ≤2.0 to 70.0 micrograms/mL. nih.gov

Recent studies on a novel 8-hydroxyquinoline (B1678124) derivative with a triazole core at the 5-position demonstrated significant antifungal activity against a range of pathogens, including Candida species, dermatophytes, and Fusarium solani, with MIC values ranging from 0.5 to 4 µg/mL. mdpi.com Mechanistic studies involving a sorbitol protection assay and scanning electron microscopy suggested that the antifungal action of this class of compounds may involve cell wall damage, as evidenced by cell shrinkage and surface roughness in treated fungal cells. mdpi.com

Several derivatives containing the imidazole core have been investigated for their antitubercular activity. For instance, a series of C-(3-aminomethyl-cyclohexyl)-methylamine derivatives showed potent activity against Mycobacterium tuberculosis H37Rv. nih.gov One compound with a t-butyl at the para position of the benzene (B151609) ring demonstrated excellent activity, with a MIC value of 1.1 ± 0.2 μM, which is better than the standard drug ethambutol. nih.gov Time-kill kinetics studies of the two most active compounds in this series showed rapid killing of M. tuberculosis within 4 days. nih.gov

Benzimidazole derivatives have also been reported to exhibit antitubercular activity in the nanomolar concentration range in vitro. nih.gov The proposed mechanisms of action for benzimidazoles include the inhibition of nucleic acid and protein biosynthesis by competing with purines, as they are structural isosteres. nih.gov

A key molecular target for some of these compounds is inosine-5′-monophosphate dehydrogenase (IMPDH). nih.gov IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. nih.govnih.gov Inhibition of IMPDH leads to the depletion of these nucleotides, thereby halting cell proliferation. nih.gov This mechanism is not only relevant for antimicrobial activity but also for immunosuppressive and antiviral chemotherapy. nih.gov Mycophenolic acid, a potent, selective, reversible, and noncompetitive inhibitor of IMPDH, serves as a basis for the design of new inhibitors. nih.gov

Antimalarial Activity and Parasite Target Engagement

The quinoline (B57606) ring system, often found in conjunction with other heterocyclic structures like imidazole, is a prominent feature in many antimalarial drugs, such as chloroquine. mdpi.com While specific studies on the antimalarial activity of cyclohexyl(1H-imidazol-5-yl)methanone derivatives are not detailed in the provided search results, the broader class of imidazole-containing compounds has been explored for anti-parasitic properties. Given that rapid proliferation is a hallmark of microbial and parasitic infections, IMPDH is also considered an attractive target for antimalarial chemotherapy. nih.gov The structural and functional differences between mammalian and microbial or parasitic IMPDHs offer the potential for developing selective inhibitors. nih.gov

Antihyperglycemic Effects and Related Biological Pathways

Based on the conducted searches, no specific information was found regarding the antihyperglycemic effects of this compound derivatives.

Modulatory Effects on Kinase Activity (e.g., BRAF, p38α) and Associated Signaling Pathways

Derivatives of imidazole have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.

Mutations in the BRAF gene, particularly the V600E mutation, lead to the constitutive activation of the MAPK signaling pathway, promoting cell proliferation and driving oncogenic activity. mdpi.com This has made BRAF a key target for cancer therapy, especially in melanoma. nih.gov Vemurafenib, a potent and selective inhibitor of the mutated BRAF V600E oncoprotein, interrupts the BRAF/MEK/ERK pathway, leading to apoptosis in melanoma cells. mdpi.compharmgkb.org The development of novel classes of BRAF inhibitors, such as those containing a pyridoimidazolone scaffold, has yielded compounds with low nanomolar potency against mutated BRAF in kinase assays and low micromolar potency in cellular assays. nih.gov

The p38 mitogen-activated protein (MAP) kinase is a serine/threonine kinase involved in cellular responses to stress and inflammation. columbia.edu It plays a role in the production of pro-inflammatory cytokines like TNF-α and IL-1β. columbia.edu Consequently, inhibitors of p38 MAP kinase are being investigated for the treatment of inflammatory diseases. columbia.edu Pyridinyl imidazole compounds were among the first potent and selective inhibitors of p38 MAP kinase to be identified. columbia.edu

More recently, a series of azastilbene derivatives featuring a 1,2,4-oxadiazole-5-one system have been developed as novel p38 MAPK inhibitors. mdpi.com Some of these compounds have shown good inhibitory activity against the kinase, with a reasonable binding mode in the ATP binding pocket of p38α. mdpi.com

Table 2: Kinase Inhibitory Activity of Selected Imidazole and Related Derivatives

| Compound Class | Target Kinase | Potency (IC50) |

|---|---|---|

| Pyridoimidazolones | BRAF V600E | Low nanomolar (in vitro) |

| Azastilbene Derivative 3e | p38α | 80 nM |

| Azastilbene Derivative 3f | p38α | 150 nM |

| Benzothiazole Derivative 12l | p38α | 36 nM |

| N-(benzothiazol-2-yl) derivative 13m | p38α | 0.031 ± 0.14 µM |

This table is interactive. Users can sort and filter the data.

Emerging Applications and Potential Research Directions

Development of Cyclohexyl(1H-imidazol-5-yl)methanone Analogues as Chemical Probes for Biological Systems

The development of chemical probes is crucial for understanding complex biological systems. Analogues of this compound could be designed to serve as valuable tools for elucidating the function and localization of specific biological targets. The imidazole (B134444) core is a versatile scaffold for such probes due to its ability to engage in various intermolecular interactions. nih.gov

The design of these chemical probes would involve the strategic introduction of reporter groups, such as fluorophores or affinity tags, onto the core structure of this compound. The cyclohexyl group can be modified to modulate the probe's lipophilicity and cellular permeability, thereby influencing its distribution within biological systems. The methanone (B1245722) linker provides a convenient point for chemical modification without significantly altering the core pharmacophore responsible for target binding.

Table 1: Potential Modifications for Developing Chemical Probes

| Modification Site | Type of Modification | Purpose |

| Imidazole Ring (N-1 or C-2 position) | Attachment of a fluorophore (e.g., fluorescein, rhodamine) | To enable visualization of the probe's localization within cells or tissues using fluorescence microscopy. |

| Cyclohexyl Ring | Introduction of a biotin (B1667282) tag | To facilitate affinity purification of the probe's biological target. |

| Methanone Carbonyl | Conversion to a photoaffinity label (e.g., benzophenone) | To allow for covalent cross-linking of the probe to its target upon photoactivation, enabling target identification. |

The development of such probes would enable researchers to investigate the potential biological targets of this compound and its derivatives, shedding light on their mechanism of action and potential therapeutic applications.

Strategies for Optimizing Drug-like Properties

For any compound to be a viable drug candidate, it must possess a favorable profile of "drug-like" properties, encompassing absorption, distribution, metabolism, and excretion (ADME). researchgate.netnih.gov Optimizing these properties for this compound would be a critical step in its development as a therapeutic agent.

The lipophilicity of a molecule, often quantified by its partition coefficient (LogP), is a key determinant of its solubility, permeability, and metabolic stability. nih.gov The cyclohexyl group in this compound contributes significantly to its lipophilicity. pharmablock.com Structure-activity relationship (SAR) studies would be essential to understand how modifications to the cyclohexyl and imidazole moieties affect these properties. nih.govnih.govchemijournal.com

Table 2: Strategies for Optimizing Drug-like Properties

| Property to Optimize | Strategy | Rationale |

| Solubility | Introduction of polar functional groups (e.g., hydroxyl, amino) on the cyclohexyl ring or imidazole ring. | Increasing polarity can enhance aqueous solubility, which is often crucial for oral bioavailability. nih.gov |

| Metabolic Stability | Introduction of fluorine atoms on the cyclohexyl ring or blocking metabolically labile positions. | Fluorination can block sites of oxidative metabolism, thereby increasing the compound's half-life in the body. nih.gov |

| Permeability | Modulation of lipophilicity by introducing substituents on the cyclohexyl ring. | A balance of lipophilicity is required for passive diffusion across cell membranes. nih.gov |

| Target Affinity and Selectivity | Systematic modification of the cyclohexyl and imidazole moieties to explore the structure-activity relationship. | Fine-tuning the structure can lead to enhanced binding to the desired biological target and reduced off-target effects. |

Computational tools, such as quantitative structure-activity relationship (QSAR) models, can be employed to predict the ADME properties of virtual analogues, thereby guiding the synthetic efforts towards compounds with a higher probability of success. mdpi.com

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. researchgate.net Applying these principles to the synthesis of this compound would involve the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Traditional methods for the synthesis of imidazoles often involve harsh reagents and generate significant waste. nih.gov Greener alternatives are being actively explored. For the synthesis of the ketone component, a one-pot cascade process from aldehydes and ketones using a bifunctional iron nanocomposite catalyst in water has been reported as a green methodology. rsc.org

Table 3: Green Chemistry Approaches for Synthesis

| Synthetic Step | Conventional Method | Green Alternative | Environmental Benefit |

| Imidazole Ring Formation | Reactions involving toxic reagents and volatile organic solvents. | One-pot multicomponent reactions using water as a solvent or solvent-free conditions. researchgate.net | Reduced solvent waste and use of less hazardous materials. |

| Ketone Formation | Friedel-Crafts acylation using stoichiometric amounts of Lewis acids. | Catalytic acylation using solid acid catalysts or photocatalytic methods. acs.org | Reduced catalyst waste and milder reaction conditions. |

| Energy Input | Conventional heating requiring significant energy. | Microwave-assisted synthesis. thepharmajournal.comnih.govthepharmajournal.comtandfonline.comaminer.cn | Faster reaction times and reduced energy consumption. |

| Oxidation/Condensation | Use of stoichiometric and often toxic oxidizing agents. | Visible-light-induced photocatalytic aerobic oxidation. researchgate.net | Use of air as a green oxidant and mild reaction conditions. |

The development of a green synthetic route to this compound would not only reduce its environmental impact but also potentially lower the cost of production, making it more accessible for further research and development.

Advanced Material Science Applications of Imidazole-Cyclohexyl Compounds

The unique chemical properties of the imidazole ring and the structural features of the cyclohexyl group suggest that compounds like this compound could find applications in advanced material science. nih.gov Imidazole-containing polymers are known for their interesting thermal and mechanical properties. researchgate.netnih.govacs.org

The imidazole moiety can participate in hydrogen bonding and coordination with metal ions, making it a valuable component in the design of functional polymers and materials. lifechemicals.com The cyclohexyl group can impart rigidity and influence the packing of polymer chains, thereby affecting the material's bulk properties.

Table 4: Potential Material Science Applications

| Material Type | Role of Imidazole-Cyclohexyl Moiety | Potential Application |

| Functional Polymers | The imidazole ring can act as a proton conductor or a ligand for metal catalysts. The cyclohexyl group can enhance thermal stability. researchgate.netnih.govresearchgate.net | Membranes for fuel cells, catalysts for industrial processes. |

| Coordination Polymers/Metal-Organic Frameworks (MOFs) | The imidazole nitrogen atoms can coordinate to metal centers to form extended network structures. | Gas storage and separation, sensing, and catalysis. |

| Epoxy Resins | Imidazole derivatives can act as curing agents, influencing the cross-linking density and the resulting thermal and mechanical properties of the epoxy network. researchgate.net | High-performance adhesives, coatings, and composites. |

| Ionic Liquids | Imidazolium (B1220033) salts, derived from imidazoles, are a major class of ionic liquids with applications as solvents and electrolytes. researchgate.net | Green solvents for chemical reactions, electrolytes in batteries. |

Research into the incorporation of this compound or its derivatives into polymeric structures could lead to the development of new materials with tailored properties for a variety of advanced applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.